Para- vs. Ortho-Formyl Isomer Reactivity: Absence of Intramolecular Cyclization
Under identical Brønsted acid conditions (TfOH, CH₂Cl₂, rt), ortho-formylcinnamate esters undergo a domino cyclization with arenes to produce substituted indene esters in good yields, a transformation driven by the proximity of the formyl group to the acrylate double bond. Methyl 3-(4-formylphenyl)acrylate, with the formyl group in the para position, cannot undergo this intramolecular cyclization and remains inert under the same protocol [1]. This reactivity difference is absolute and predictable based on regiosubstitution, providing a decisive rule for synthetic route selection.
| Evidence Dimension | Reactivity toward Brønsted acid-catalyzed domino cyclization |
|---|---|
| Target Compound Data | No cyclization product observed (inert under described conditions) |
| Comparator Or Baseline | Methyl 3-(2-formylphenyl)acrylate (ortho isomer): yields monoarylindene esters, biarylindane esters, and indeno[a]indenones |
| Quantified Difference | Qualitative yes/no reactivity outcome (ortho reacts; para does not) |
| Conditions | TfOH catalyst, CH₂Cl₂, room temperature, 12–24 h [1] |
Why This Matters
For process chemists developing routes that require a stable, non-cyclizing aldehyde-bearing cinnamate intermediate, the para isomer is the mandatory choice to avoid undesired side-reactions.
- [1] Shekhar, C. et al. Acid-Mediated Domino Cyclization of ortho-Formyl Cinnamate Esters: Synthesis of Substituted Indene/Indane Esters and Indeno[a]indenones. J. Org. Chem. 2024. View Source
